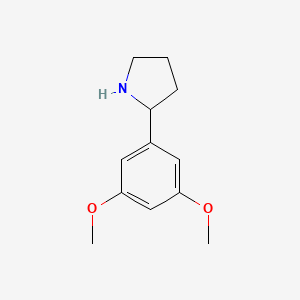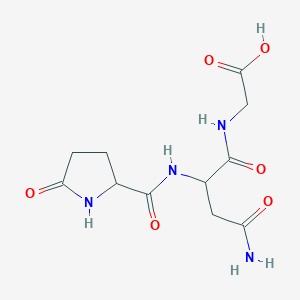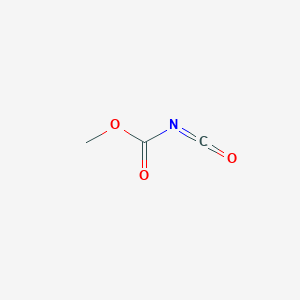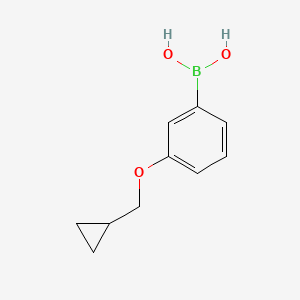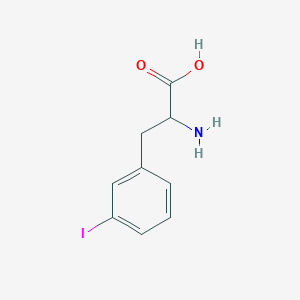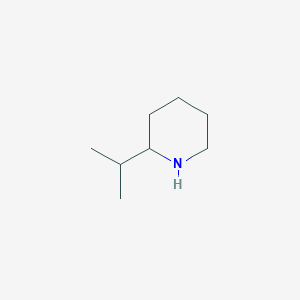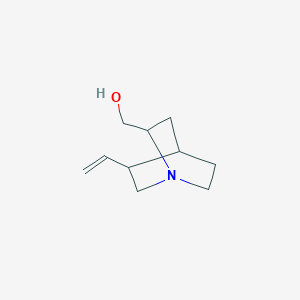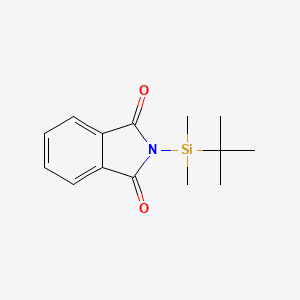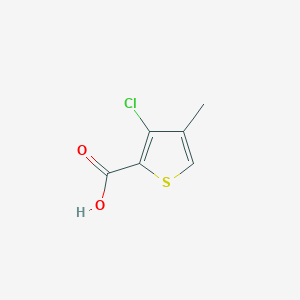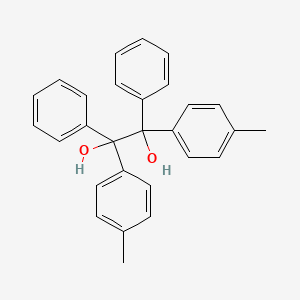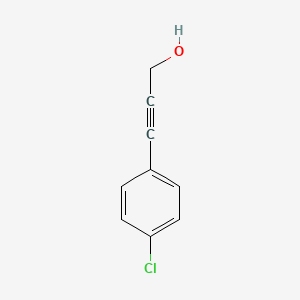
3-(4-Clorofenil)prop-2-in-1-ol
Descripción general
Descripción
3-(4-Chlorophenyl)prop-2-yn-1-ol is a chemical compound with the CAS Number: 37614-57-6 . It has a molecular weight of 166.61 and its IUPAC name is 3-(4-chlorophenyl)-2-propyn-1-ol .
Molecular Structure Analysis
The InChI code for 3-(4-Chlorophenyl)prop-2-yn-1-ol is 1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
3-(4-Chlorophenyl)prop-2-yn-1-ol is a powder at room temperature . It has a melting point of 77-79°C . The predicted boiling point is 272.5±25.0 °C and the predicted density is 1.26±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Síntesis de alcoholes propargílicos primarios
Este compuesto se puede utilizar en la síntesis de alcoholes propargílicos primarios a partir de alquinos terminales . El proceso implica el uso de Rongalite como unidad C1. Este método de síntesis podría ser útil en diversas reacciones y procesos químicos .
Óptica no lineal
La molécula de 3-(4-clorofenil)-1-(piridin-3-il)prop-2-en-1-ona (CPP), que es similar a 3-(4-Clorofenil)prop-2-in-1-ol, se ha confirmado que tiene aplicaciones potenciales en óptica no lineal . Es posible que this compound pueda tener aplicaciones similares.
Agentes quimioterapéuticos
Las calconas, que son similares a this compound, son prometedoras como agentes quimioterapéuticos . Por lo tanto, es posible que this compound también pueda tener aplicaciones potenciales en el desarrollo de nuevos agentes quimioterapéuticos.
Fluoróforos en terapias fotodinámicas y fototérmicas
Debido a sus propiedades de fluorescencia inherentes, las pterinas, que son similares a this compound, han encontrado aplicaciones como fluoróforos en terapias fotodinámicas y fototérmicas . Es posible que this compound pueda tener aplicaciones similares.
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARLJMFYTTUPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399432 | |
| Record name | 3-(4-chlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37614-57-6 | |
| Record name | 3-(4-chlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

